N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN5O3/c1-9-2-4-11(7-12(9)20)27-18(29)16-17(19(27)30)26(25-24-16)8-15(28)23-10-3-5-14(22)13(21)6-10/h2-7,16-17H,8H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJLLDRGCFLDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on existing research findings and data.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is C₁₈H₁₅Cl₂F₃N₄O₂, with a molecular weight of 487.4 g/mol. The presence of chlorine and fluorine substituents may influence its biological activity by enhancing lipophilicity and modifying receptor interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂F₃N₄O₂ |
| Molecular Weight | 487.4 g/mol |
| Core Structure | Tetrahydropyrrolo[3,4-d][1,2,3]triazole |
| Substituents | Chlorine and fluorine atoms |
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown potent activity against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Case Studies
- Triazole Derivatives : A study evaluated the antimicrobial efficacy of triazole derivatives similar to the compound . The results showed minimum inhibitory concentration (MIC) values ranging from 1 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes and disrupt DNA replication in bacteria by interacting with nucleic acids .
Anticancer Activity
Preliminary studies have suggested that compounds with a similar structural framework exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.
Research Findings
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain triazole-containing compounds can significantly reduce cell viability at low concentrations .
- Apoptosis Induction : Mechanistic studies revealed that these compounds might trigger apoptotic pathways through the activation of caspases .
Toxicity Profile
Understanding the toxicity profile is crucial for assessing the safety of new compounds. Initial assessments indicate that while some triazole derivatives show promising therapeutic effects, they may also exhibit cytotoxicity at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
